2-(2-chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone
Description
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-[(E)-2-phenylethenyl]-4,5-dihydropyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O/c20-18-9-5-4-8-16(18)14-22-19(23)13-12-17(21-22)11-10-15-6-2-1-3-7-15/h1-11H,12-14H2/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUKJAQIUYMNAS-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C=CC2=CC=CC=C2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(N=C1/C=C/C2=CC=CC=C2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that pyridazinone derivatives exhibit anticancer properties. Compounds similar to 2-(2-chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone have been synthesized and tested for their ability to inhibit cancer cell proliferation. For instance, studies show that certain pyridazinones can induce apoptosis in cancer cells through the modulation of various signaling pathways .
Antimicrobial Activity
The compound has shown promising results against various microbial strains. Studies indicate that derivatives of pyridazinones possess significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents . For example, some derivatives have been effective against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
Pyridazinones, including this compound, have been investigated for their anti-inflammatory properties. They can inhibit the activity of cyclooxygenases (COX-1 and COX-2), enzymes involved in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief in various models .
Cardiovascular Applications
Research has also focused on the cardiovascular effects of pyridazinones. Some studies indicate that these compounds can exhibit hypotensive effects by modulating vascular smooth muscle contraction and influencing cardiac contractility . This makes them potential candidates for treating hypertension and other cardiovascular diseases.
Synthesis and Mechanisms of Action
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The mechanisms through which these compounds exert their biological effects often involve interactions with specific molecular targets, modulation of enzyme activities, or receptor binding .
Mechanism of Action
The mechanism of action of 2-(2-chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyridazinones
Substituent-Driven Activity Variations
Table 1: Key Structural Features and Bioactivities of Comparable Pyridazinones
Key Observations:
- Electron-Withdrawing Groups : The 2-chlorobenzyl group in the target compound may enhance metabolic stability compared to alkyl chains (e.g., 2-butyl in ), as halogens reduce susceptibility to oxidative metabolism.
- Styryl vs.
- Bioactivity Gaps: While antiplatelet derivatives like 97a show nanomolar potency, the target compound’s activity remains uncharacterized, highlighting a research gap .
Pharmacological and Physicochemical Comparisons
Cardiotonic Activity
- 6-Phenyl derivatives (e.g., Wang et al., 2008) exhibit cardiotonic activity via PDE III inhibition, with EC₅₀ values comparable to levosimendan . The 2-chlorobenzyl group in the target compound may enhance PDE III affinity due to halogen bonding, but experimental data are lacking .
- CI-930 , a PDE III-selective inhibitor, shows ED₅₀ = 0.6 µM, suggesting that bulkier substituents (e.g., styryl) might reduce selectivity .
Antiplatelet Activity
Solubility and Drug-Likeness
- Hydrophobic substituents : The styryl and chlorobenzyl groups lower aqueous solubility compared to hydroxylated analogs (e.g., (4S,5R)-4,5-dihydroxy derivative in ).
- Molecular weight : At 324.81 g/mol, the compound adheres to Lipinski’s rules but may face challenges in bioavailability due to high hydrophobicity .
Biological Activity
The compound 2-(2-chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone (CAS No. 1164564-01-5) belongs to the class of pyridazinones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, synthesis, and mechanisms of action based on recent research findings.
Molecular Structure
- Molecular Formula : C19H17ClN2O
- Molecular Weight : 324.8 g/mol
The structure of this compound features a chlorobenzyl group and a styryl moiety attached to a dihydropyridazinone core. This unique combination contributes to its specific biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the chlorobenzyl intermediate : Reaction of benzyl chloride with a suitable base.
- Styryl group introduction : Reacting the chlorobenzyl intermediate with a methylstyrene derivative.
- Cyclization : Final cyclization to form the dihydropyridazinone core.
This synthetic route is optimized for yield and purity, making it suitable for both laboratory and industrial applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast adenocarcinoma)
- SK-OV-3 (ovarian carcinoma)
- LoVo (colon adenocarcinoma)
The compound demonstrated dose-dependent cytotoxicity in vitro, with IC50 values indicating significant antitumor activity compared to standard chemotherapeutics like cisplatin and doxorubicin .
The mechanism through which this compound exerts its effects involves:
- Inhibition of cell proliferation : The compound appears to interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Modulation of signaling pathways : It may interact with specific molecular targets involved in cancer progression, although detailed pathways remain under investigation.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising results in antimicrobial assays. Preliminary data suggest that it can inhibit the growth of various bacterial strains, indicating potential as an antimicrobial agent .
Comparative Biological Activity
A comparison with similar compounds reveals that while many pyridazinones exhibit biological activity, the unique chlorobenzyl and styryl substitutions in this compound enhance its pharmacological profile. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chlorobenzyl and styryl groups | Anticancer, Antimicrobial |
| Other Pyridazinones | Varies widely | Generally lower potency |
Study 1: Cytotoxic Evaluation
A study conducted on various human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity with an IC50 value lower than that of commonly used chemotherapeutics. The study employed the MTS assay to evaluate cell viability post-treatment .
Study 2: Antimicrobial Assessment
Another investigation focused on the antimicrobial properties of this compound against several pathogenic bacteria. Results indicated effective inhibition at concentrations comparable to established antibiotics, suggesting its potential application in treating bacterial infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazines with α,β-unsaturated ketones or via substitution reactions on preformed pyridazinone scaffolds. For example, refluxing 2-chlorobenzyl hydrazine with styryl-substituted diketones in acetic acid under nitrogen can yield the target compound. Catalysts like sodium acetate (0.5–1.0 mol%) and reaction times of 4–8 hours at 80–100°C are critical for achieving yields >70% . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions (e.g., styryl protons at δ 6.5–7.5 ppm, dihydropyridazinone ring protons at δ 2.5–3.5 ppm) .
- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H···O interactions stabilizing the dihydro ring) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., 5–10% contribution from Cl···H contacts in derivatives) .
Q. What preliminary biological screening models are suitable for assessing its pharmacological potential?
- Methodological Answer : Start with in vitro assays:
- Antiplatelet Activity : Measure inhibition of ADP-induced platelet aggregation in human PRP (platelet-rich plasma) at 10–100 μM concentrations .
- Vasorelaxant Activity : Use aortic ring preparations (e.g., rat tissue) pre-contracted with phenylephrine, assessing EC values .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro vs. methoxy substituents) impact bioactivity in pyridazinone derivatives?
- Methodological Answer : Conduct SAR studies by synthesizing analogs with varied substituents:
- Electron-Withdrawing Groups (e.g., Cl) : Enhance antiplatelet activity (IC < 50 μM) by stabilizing charge-transfer interactions with platelet receptors .
- Styryl vs. Phenyl Substituents : Styryl groups improve lipophilicity (logP > 3.0), enhancing membrane permeability in in vivo models .
Q. How can conflicting data on compound efficacy across studies be resolved?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like platelet count (150–400 × 10/μL) and agonist concentration (e.g., 10 μM ADP) to reduce inter-study variability .
- Meta-Analysis : Pool data from independent studies (e.g., 5–10 datasets) to identify trends using multivariate regression .
Q. What computational strategies predict binding modes of this compound to cardiovascular targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with PDE3A (phosphodiesterase 3A), focusing on hydrogen bonds with Gln and hydrophobic contacts with the styryl group .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-PDE3A complex (RMSD < 2.0 Å indicates stable binding) .
Q. How does molecular conformation (e.g., boat vs. chair dihydro ring) influence pharmacological activity?
- Methodological Answer :
- Crystal Structure Analysis : Compare torsion angles (e.g., C5–C6–C7–C8 = 170–175° for planar styryl alignment) to correlate with bioactivity .
- Conformational Sampling : Use Gaussian 16 to calculate energy barriers (>5 kcal/mol for chair-to-boat transitions limit flexibility) .
Q. What experimental designs minimize bias in evaluating environmental fate of pyridazinone derivatives?
- Methodological Answer :
- Split-Plot Designs : Assign treatments (e.g., pH, temperature) to main plots and subplots (e.g., soil vs. aquatic matrices) with 4–6 replicates .
- LC-MS/MS Quantification : Monitor degradation products (e.g., chlorobenzyl fragments) at detection limits of 0.1 ppb .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
